
3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a complex organic molecule. It appears to contain a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, propanenitrile, a simple aliphatic nitrile, has a structure that includes a triple bond between a carbon and a nitrogen .Chemical Reactions Analysis
Quantitative chemical analysis methods such as titrations and gravimetric analysis can be used to determine the amount or concentration of a substance in a sample .Physical and Chemical Properties Analysis
Physical and chemical properties of a substance can be identified through various methods. For example, the compound propionitrile is a colourless, water-soluble liquid with a sweetish, pleasant, ethereal odor .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound is involved in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, key intermediates in a variety of natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
- Its role in haloalkene oxidation by methane monooxygenase from Methylosinus trichosporium OB3b offers insights into environmental and mechanistic implications in bioremediation processes (Fox, Borneman, Wackett, & Lipscomb, 1990).
- In the field of crystallography, the structure of related polymorphs has been characterized, highlighting the importance of weak interactions in solid-state chemistry (Tewari, Singh, Dubey, Puerta, Valerga, & Verma, 2011).
- Studies have also focused on a four-component synthesis approach involving similar nitrile compounds in aqueous media, which is significant for green chemistry applications (Hadjebi, Hashtroudi, Bijanzadeh, & Balalaie, 2011).
Biological and Environmental Implications
- Its analogues have been investigated for their potential in cancer research, specifically focusing on derivatives with anticancer properties (Rud, Kaplaushenko, & Kucheryavyi, 2016).
- In microbiology, the transformation of chlorinated propanes by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase has been studied, which is relevant for understanding the biodegradation of pollutants (Bosma & Janssen, 1998).
- The compound's structural analogues have applications in photophysical studies, such as investigating the photochemistry of 1,1-dicyano-3-oxa-1-alkenes and their azo analogues (Leitich & Heise, 2002).
Additional Insights
- Research on similar compounds includes exploring the complexation mechanisms with methylboronic acid, relevant in biochemistry and medicinal chemistry (Pizer & Tihal, 1992).
- Studies also encompass the synthesis of environmentally sensitive fluorophore-based nicotinonitriles, indicating the compound's potential in materials science and sensing technologies (Hussein, El Guesmi, & Ahmed, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[8-(chloromethyl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-15-8-7(9(17)14-10(15)18)16(4-2-3-12)6(5-11)13-8/h2,4-5H2,1H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAOEDWJAABKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2675036.png)
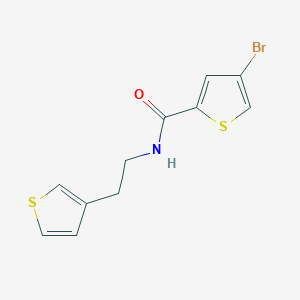
![4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)

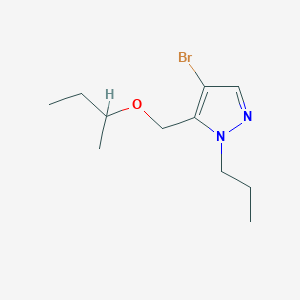
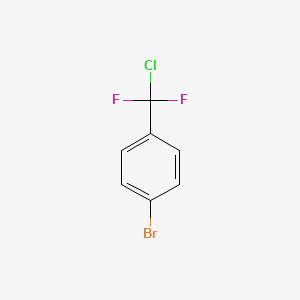
![11-Methyl-4-(oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2675048.png)
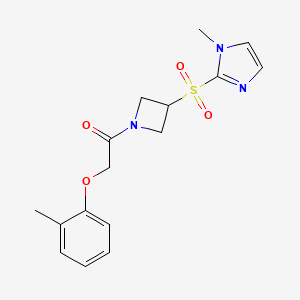
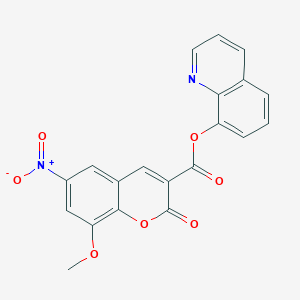
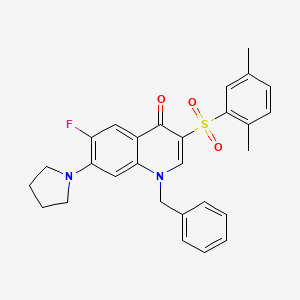

![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)
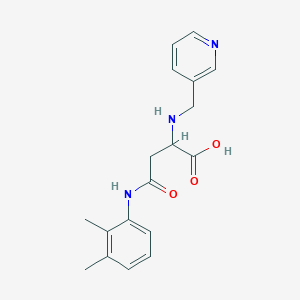
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)
